2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, more commonly referred to as HC-030031, is a selective antagonist of the TRPA1 channel. [, , , ] TRPA1 is a non-selective cation channel predominantly found on nociceptors, cells involved in sensing pain and transmitting those signals to the brain. [] HC-030031 plays a crucial role in scientific research by allowing researchers to investigate the function of TRPA1 channels in various physiological and pathological processes, particularly those related to pain and inflammation.
The provided papers primarily focus on the biological activity of HC-030031 as a TRPA1 antagonist and do not discuss its chemical reactions or interactions with other molecules in detail. One paper mentions a potential covalent bond formation between the related compound 2,4,6-trinitrobenzene-sulfonic-acid (TNBS) and cysteine (and lysine) residues in the cytoplasmic N-terminus of TRPA1, which could provide insights into potential reaction mechanisms of similar compounds. []
HC-030031 acts by selectively blocking or reducing the activity of the TRPA1 channel. [, , , ] TRPA1 channels are activated by a variety of stimuli, including cold temperatures, pungent natural compounds like mustard oil (allyl isothiocyanate), and inflammatory mediators. [, , ] By blocking these channels, HC-030031 can inhibit the signaling pathways that lead to pain perception and inflammation.
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound notable for its pharmacological properties. This compound is primarily recognized as a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a significant role in sensory perception and pain pathways. The compound's structure consists of a purine derivative linked to an acetamide group, contributing to its biological activity.
The compound is commercially available from various chemical suppliers and has been utilized in scientific research to explore its effects on TRPA1 channels. It has been studied extensively in the context of pain and inflammatory responses, providing insights into its potential therapeutic applications.
This compound falls under the category of purine derivatives and is classified as a pharmacological agent due to its interaction with ion channels involved in nociception and inflammation.
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps that typically include the formation of the purine core followed by functionalization to introduce the acetamide moiety. Although specific procedures are not detailed in the available literature, similar compounds suggest that common methods may involve:
The molecular formula for this compound is . The structure features a purine ring system with two carbonyl groups at positions 2 and 6, contributing to its dioxo classification. The presence of an ethyl and methyl substituent on the aromatic ring enhances its lipophilicity and potentially its binding affinity.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: